molecular formula C19H23N7 B15113285 2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B15113285
M. Wt: 349.4 g/mol
InChI Key: OBVGJKUQZWAWSH-UHFFFAOYSA-N
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Description

2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-methyl-6-(pyrrolidin-1-yl)pyrimidine with appropriate reagents under controlled conditions.

    Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine.

    Formation of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings.

    Reduction: Reduction reactions can occur at various positions on the rings, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in research to understand its effects on various biological pathways and targets.

    Chemical Biology: The compound is used to study interactions with biomolecules and to develop new chemical probes.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives
  • N-(pyridin-2-yl)amides

Uniqueness

2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific combination of pyridine, piperazine, and pyrimidine rings. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

IUPAC Name

2-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C19H23N7/c1-15-22-17(24-7-2-3-8-24)13-18(23-15)25-9-11-26(12-10-25)19-16(14-20)5-4-6-21-19/h4-6,13H,2-3,7-12H2,1H3

InChI Key

OBVGJKUQZWAWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N)N4CCCC4

Origin of Product

United States

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